Dasatinib Carboxylic Acid Ethyl Ester

Overview

Description

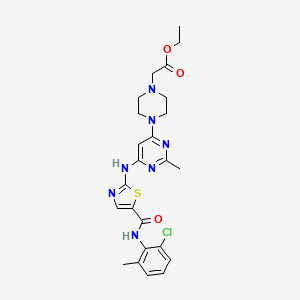

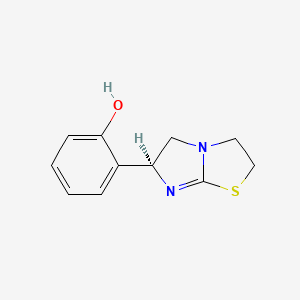

Dasatinib Carboxylic Acid Ethyl Ester is a derivative of Dasatinib . Dasatinib is a tyrosine kinase inhibitor used for the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia or chronic myeloid leukemia . The molecular formula of Dasatinib Carboxylic Acid Ethyl Ester is C24H28ClN7O3S and its molecular weight is 530.04 g/mol .

Chemical Reactions Analysis

Dasatinib, the parent compound of Dasatinib Carboxylic Acid Ethyl Ester, is known to inhibit a spectrum of kinases involved in cancer, including several SRC-family kinases . It also inhibits the active and inactive conformations of the ABL kinase domain . The specific chemical reactions involving Dasatinib Carboxylic Acid Ethyl Ester are not provided in the search results.Scientific Research Applications

Cancer Treatment

Dasatinib is a potential tyrosine kinase inhibitor used to treat various forms of leukemia and cancer . It is 300 times more potent than imatinib, a first-line treatment for Chronic Myeloid Leukemia (CML) and various other types of cancer . Dasatinib acts as a second-line therapy for Philadelphia chromosome-positive acute lymphoblastic leukemia and chronic accelerated myeloid leukemia .

Overcoming Imatinib Resistance

Imatinib resistance is a significant problem in treating cancer patients. Dasatinib can act on imatinib resistance cells , making it a valuable alternative therapy .

Inhibition of Tyrosine Kinase

Dasatinib inhibits tyrosine kinase and blocks Breakpoint Cluster Region-Abelson (BCR-ABL), KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT gene), and SRC Family Kinases (SFK) . These proteins aid in the growth of cancer cells .

Immunosuppressant Properties

Dasatinib has immunosuppressant properties, influencing T-cell function . This property could have potential applications in treating autoimmune diseases or preventing organ transplant rejection.

Synthesis Process

A synthesis process of dasatinib has been disclosed, which includes reacting specific compounds to obtain dasatinib . This process could be used in pharmaceutical chemistry for the production of dasatinib .

Testing, R&D, and Analytical Research

Dasatinib Carboxylic Acid Ethyl Ester is used purely for testing, R&D, and analytical research purposes . It is not from livestock or avian species and has not been exposed to livestock or avian disease agents .

Mechanism of Action

Target of Action

Dasatinib Carboxylic Acid Ethyl Ester is a derivative of Dasatinib, a potent tyrosine kinase inhibitor . Its primary targets include BCR-ABL , SRC family kinases (SRC, LCK, YES, FYN) , c-KIT , EPHA2 , and PDGFRβ . These targets play crucial roles in the pathogenesis of diseases like chronic myeloid leukemia (CML) and acute lymphocytic leukemia (ALL) .

Mode of Action

Dasatinib Carboxylic Acid Ethyl Ester, like Dasatinib, inhibits the tyrosine kinase activity of its targets . It inhibits both the active and inactive conformations of the ABL kinase domain . This inhibition leads to a decrease in the uncontrolled activity of the ABL tyrosine kinase associated with CML and ALL . It also inhibits several other kinases involved in cancer, including several SRC-family kinases .

Biochemical Pathways

The inhibition of the tyrosine kinase activity of BCR-ABL and other kinases disrupts several biochemical pathways involved in the growth and proliferation of cancer cells . This disruption leads to a decrease in the uncontrolled growth and proliferation characteristic of diseases like CML and ALL .

Pharmacokinetics

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h . Only 20% of the oral dose is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 h . Dasatinib absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors .

Result of Action

The inhibition of the tyrosine kinase activity of BCR-ABL and other kinases by Dasatinib Carboxylic Acid Ethyl Ester leads to a decrease in the uncontrolled growth and proliferation of cancer cells . This results in the treatment of diseases like CML and ALL .

Action Environment

The absorption of Dasatinib is influenced by the gastric pH . Dasatinib, being a weak base drug, dissolves better in an acidic environment and precipitates in the small intestine . Therefore, the action, efficacy, and stability of Dasatinib Carboxylic Acid Ethyl Ester can be influenced by the pH of the environment .

Safety and Hazards

Dasatinib Carboxylic Acid Ethyl Ester is classified as toxic if swallowed, causes skin irritation, causes serious eye damage, is suspected of causing cancer, is suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name |

ethyl 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClN7O3S/c1-4-35-21(33)14-31-8-10-32(11-9-31)20-12-19(27-16(3)28-20)29-24-26-13-18(36-24)23(34)30-22-15(2)6-5-7-17(22)25/h5-7,12-13H,4,8-11,14H2,1-3H3,(H,30,34)(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKNTZZGCSNLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCN(CC1)C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728430 | |

| Record name | Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910297-62-0 | |

| Record name | Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

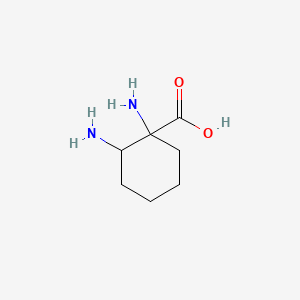

![(6S)-6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B588340.png)

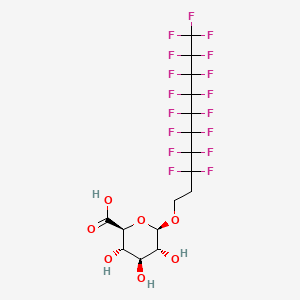

![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)

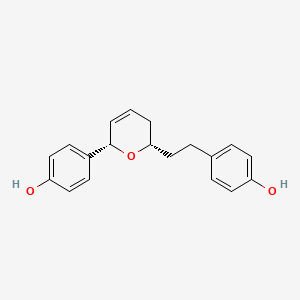

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)